10-substituted 2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-ones belong to a class of heterocyclic organic compounds. These compounds are of interest in medicinal chemistry due to their potential biological activities, particularly as bronchodilators []. They are characterized by a fused ring system comprising an imidazole ring, a quinazolinone ring, and various substituents at the 10-position.
The synthesis of 10-substituted 2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-ones is typically achieved through the reaction of N-substituted isatoic anhydrides with 2-methylmercaptoimidazolines []. The reaction conditions may involve refluxing in a suitable solvent or using microwave irradiation to facilitate cyclization. Variations in the substituents on the isatoic anhydride and the imidazoline ring allow for the synthesis of diverse analogs.
The molecular structure of 10-substituted 2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-ones consists of a planar heterocyclic core []. The imidazole and quinazolinone rings are fused, creating a rigid structure. The substituent at the 10-position can influence the overall conformation and physicochemical properties of the molecule.
While the specific mechanism of action of 1-(2-Fluorobenzyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one has not been elucidated, research suggests that 10-substituted 2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-ones exert their bronchodilatory effects through non-sympathomimetic pathways []. This suggests that they do not primarily act on adrenergic receptors like traditional bronchodilators. Further research is needed to determine the precise molecular targets and signaling pathways involved.
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.: 2508-19-2
CAS No.: 2488-84-8
CAS No.: 876657-17-9